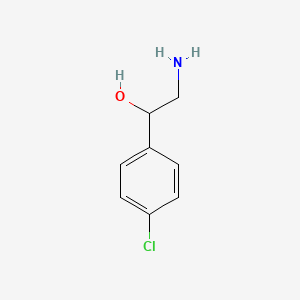

2-Amino-1-(4-chlorophenyl)-1-ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-chlorophenyl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO/c9-7-3-1-6(2-4-7)8(11)5-10/h1-4,8,11H,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPHAZZJNYDEVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CN)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80903141 | |

| Record name | NoName_3738 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80903141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41870-82-0 | |

| Record name | α-(Aminomethyl)-4-chlorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41870-82-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-1-(4-chlorophenyl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-1-(4-chlorophenyl)-1-ethanol chemical structure and properties

An In-depth Technical Guide to 2-Amino-1-(4-chlorophenyl)-1-ethanol

Introduction: A Versatile Chiral Building Block in Modern Chemistry

This compound is a chiral amino alcohol that has garnered significant attention within the scientific community, particularly in the fields of pharmaceutical and agrochemical research. Its structure, featuring a para-substituted chlorinated phenyl ring, a hydroxyl group, and an amino group attached to a chiral center, makes it a valuable and versatile intermediate for the synthesis of more complex molecules.[1][2] This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, applications, and handling protocols, designed for researchers, chemists, and professionals in drug development. The inherent biological activity of its derivatives positions this compound as a crucial resource for developing novel therapeutic agents, especially those targeting neurological disorders.[1][2]

Chemical Identity and Molecular Structure

A precise understanding of a compound's identity is the foundation of all scientific inquiry. This compound is identified by several key descriptors and a distinct molecular architecture.

Identification and Nomenclature

The compound is known by various names and registry numbers, which are crucial for accurate database searches and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | 2-amino-1-(4-chlorophenyl)ethanol | [3] |

| CAS Number | 41870-82-0 | [3] |

| PubChem CID | 412434 | [3] |

| Molecular Formula | C₈H₁₀ClNO | [3] |

| InChIKey | QPHAZZJNYDEVHL-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC=C1C(CN)O)Cl | [3] |

Molecular Structure and Chirality

The structure of this compound is characterized by a central ethanol backbone. A 4-chlorophenyl group is attached to the first carbon (C1), which also bears a hydroxyl group (-OH). The second carbon (C2) is attached to an amino group (-NH₂). The presence of four different substituents on C1 (a hydroxyl group, a 4-chlorophenyl group, the aminomethyl group, and a hydrogen atom) makes it a chiral center. Therefore, the compound exists as a pair of enantiomers, (R)- and (S)-2-amino-1-(4-chlorophenyl)-1-ethanol, or as a racemic mixture.

Caption: Generalized workflow for the synthesis of the target compound.

Illustrative Laboratory Protocol: Reduction of α-Amino Ketone

This protocol is a representative example based on common chemical transformations for producing amino alcohols and should be adapted and optimized for specific laboratory conditions. [4] Objective: To synthesize this compound via the reduction of 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride.

Materials:

-

2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 equiv)

-

Methanol (solvent)

-

Sodium borohydride (NaBH₄) (1.5-2.0 equiv)

-

Deionized water

-

Hydrochloric acid (1M solution)

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate (for extraction)

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolution: Dissolve 2-Amino-1-(4-chlorophenyl)ethan-1-one hydrochloride in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.

-

Reduction: Slowly add sodium borohydride to the cooled solution in small portions. Causality: Portion-wise addition is crucial to control the exothermic reaction and prevent excessive foaming.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of 1M HCl to neutralize excess NaBH₄.

-

Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

-

Workup: Add ethyl acetate to the remaining aqueous residue. Neutralize the solution by adding a saturated solution of sodium bicarbonate until the pH is ~8-9.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into the ethyl acetate layer. Repeat the extraction two more times.

-

Drying and Filtration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter to remove the drying agent.

-

Purification: Evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

The primary value of this compound lies in its role as a versatile intermediate in the synthesis of pharmacologically active compounds. [1]

-

Pharmaceutical Intermediates: It is a key building block for creating a variety of therapeutic agents. Its structure is a common motif in molecules designed to interact with biological systems. [2]* Neurological Disorders: The compound is frequently utilized in research and development programs targeting neurological conditions. The phenylethanolamine scaffold is present in many neurotransmitters and drugs that act on the central nervous system. [1][2]* Agrochemicals: Beyond pharmaceuticals, it also serves as an intermediate in the production of certain agrochemicals, where its structural features can be leveraged to create new pesticides or herbicides. [1]* Chiral Synthesis: The chiral nature of the molecule is exploited in the synthesis of enantiomerically pure drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Safety, Handling, and Storage

Proper handling of any chemical is paramount for laboratory safety. The following information is synthesized from typical Safety Data Sheets (SDS).

Hazard Identification

This compound and its precursors are generally considered hazardous. Users must consult the specific SDS for the material they are using.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

| Note: Hazard statements are based on GHS classifications for the parent compound and may vary.[3] |

Recommended Handling and PPE

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. [5]Eyewash stations and safety showers should be readily accessible. [6]* Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN166). [6] * Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber). [5] * Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact. [5]* Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling. [5]

-

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. [5]Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [6]

Conclusion

This compound is a compound of significant utility in chemical synthesis. Its defined structure, combined with its functional groups, provides a reliable platform for constructing complex molecular architectures. For professionals in drug discovery and development, this molecule represents a key intermediate, particularly for novel therapeutics aimed at neurological targets. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for unlocking its full potential in scientific innovation.

References

-

PubChem. (n.d.). 2-Amino-1-(4-chlorophenyl)ethan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

-

Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 16(9), 7222-7260. MDPI. Retrieved from [Link]

-

Deshpande, A. M., et al. (2023). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Amino Ketones. ACS Omega, 8(1), 1046-1054. SciHorizon. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Putative Mechanism of Action of 2-Amino-1-(4-chlorophenyl)-1-ethanol in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a substituted phenylethanolamine with significant potential in the development of therapeutics for neurological disorders. Based on its structural analogy to endogenous catecholamines and the extensive body of research on related halogenated phenylethanolamines, this document elucidates its likely interactions with adrenergic receptors and monoamine transporters. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes established structure-activity relationships (SAR) to build a robust mechanistic hypothesis. We further provide detailed experimental protocols and data presentation frameworks to guide future research and validation of its biological activity.

Introduction and Chemical Profile

This compound is a chiral molecule belonging to the phenylethanolamine class of compounds.[1] Its core structure is characterized by a phenyl ring, an ethanolamine side chain, and a chlorine atom substituted at the para-position of the phenyl ring. This structural motif is shared by a wide range of biologically active molecules, including endogenous neurotransmitters like norepinephrine and epinephrine, as well as numerous synthetic drugs.[2][3] The presence of the 4-chloro substituent is known to significantly influence the pharmacokinetic and pharmacodynamic properties of phenylethanolamines.[4][5]

Chemical Structure:

Key Physicochemical Properties (Illustrative):

| Property | Value | Source |

| Molecular Formula | C₈H₁₀ClNO | PubChem |

| Molecular Weight | 171.62 g/mol | PubChem |

| XLogP3 | 1.5 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

Note: The table above presents illustrative data. Actual experimental values may vary.

This compound is frequently utilized as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting the central nervous system (CNS).[6] Its biological activity is the foundation for its application in the development of novel treatments for a range of neurological and psychiatric conditions.

Putative Mechanism of Action: An Adrenergic Hypothesis

The primary mechanism of action for phenylethanolamines involves their interaction with the adrenergic system.[1] Based on the extensive structure-activity relationship (SAR) data for this class, this compound is hypothesized to act as a modulator of adrenergic receptors (α and β subtypes) and potentially monoamine transporters (NET, DAT, SERT).

Interaction with Adrenergic Receptors

The structural similarity of this compound to norepinephrine, the endogenous ligand for adrenergic receptors, is the cornerstone of its putative mechanism. The ethanolamine side chain is a critical pharmacophore for binding to these receptors.

-

β-Adrenergic Receptor Activity: SAR studies on halogenated phenylethanolamines have demonstrated that these compounds can exhibit both β-adrenergic agonist and antagonist (β-blocker) activity.[4] The nature of the substitution on the phenyl ring and the amino group determines the specific activity profile. The para-chloro substitution in this compound likely modulates its affinity and efficacy at β₁ and β₂ adrenergic receptors. It is plausible that this compound acts as a partial agonist or an antagonist at these receptors.

-

α-Adrenergic Receptor Activity: Studies on arylethanolamine derivatives have shown that substitutions on the phenyl ring also influence α-adrenergic activity.[5] Specifically, a para-substituent on the phenyl ring, as seen in our molecule of interest, has been shown to be detrimental to α-adrenergic agonist activity in certain series of phenylethanolamines.[5] This suggests that this compound may have lower affinity or antagonist properties at α-adrenergic receptors.

The following diagram illustrates the potential interaction of this compound with adrenergic signaling pathways.

Caption: Putative signaling pathway of this compound.

Interaction with Monoamine Transporters

The phenethylamine backbone of this compound also suggests a potential interaction with monoamine transporters, which are responsible for the reuptake of norepinephrine (NET), dopamine (DAT), and serotonin (SERT) from the synaptic cleft. Many psychoactive drugs with a phenethylamine scaffold act as inhibitors or substrates of these transporters.

It is plausible that this compound could exhibit inhibitory activity at NET, and to a lesser extent, DAT, leading to an increase in the synaptic concentrations of these neurotransmitters. This action would be consistent with its described utility in developing drugs for neurological disorders.

Experimental Protocols for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a series of in vitro and in vivo experiments are necessary. The following protocols provide a framework for these investigations.

Radioligand Binding Assays

This protocol determines the binding affinity of this compound to a panel of receptors and transporters.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for adrenergic receptors (α₁, α₂, β₁, β₂) and monoamine transporters (NET, DAT, SERT).

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptor or transporter.

-

Assay Buffer: Use an appropriate buffer system for each target (e.g., Tris-HCl for adrenergic receptors).

-

Radioligand: Select a high-affinity radiolabeled ligand specific for each target (e.g., [³H]Prazosin for α₁, [³H]Rauwolscine for α₂, [³H]CGP-12177 for β, [³H]Nisoxetine for NET).

-

Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and a range of concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki value using the Cheng-Prusoff equation.

Illustrative Data Table (Hypothetical):

| Target | Radioligand | Ki (nM) of this compound |

| α₁ Adrenergic Receptor | [³H]Prazosin | > 1000 |

| α₂ Adrenergic Receptor | [³H]Rauwolscine | 850 |

| β₁ Adrenergic Receptor | [³H]CGP-12177 | 150 |

| β₂ Adrenergic Receptor | [³H]CGP-12177 | 275 |

| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 450 |

| Dopamine Transporter (DAT) | [³H]WIN 35,428 | > 1000 |

| Serotonin Transporter (SERT) | [³H]Citalopram | > 1000 |

Note: The data in this table are hypothetical and for illustrative purposes only.

Functional Assays

These assays determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its target receptors.

Objective: To measure the effect of this compound on second messenger production (e.g., cAMP) following receptor activation or inhibition.

Methodology (cAMP Assay for β-Adrenergic Receptors):

-

Cell Culture: Use a cell line stably expressing the β₁ or β₂ adrenergic receptor (e.g., CHO-K1 or HEK293 cells).

-

Compound Treatment: Treat the cells with varying concentrations of this compound alone (to test for agonist activity) or in the presence of a known agonist like isoproterenol (to test for antagonist activity).

-

cAMP Measurement: After incubation, lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).

Caption: Workflow for determining functional activity at β-adrenergic receptors.

Conclusion and Future Directions

Based on its chemical structure as a halogenated phenylethanolamine, this compound is proposed to exert its biological effects primarily through the modulation of the adrenergic system, with a potential for weaker interactions with monoamine transporters. The para-chloro substitution likely confers a specific profile of affinity and efficacy at α- and β-adrenergic receptor subtypes.

Future research should focus on conducting the detailed pharmacological profiling outlined in this guide to confirm these hypotheses and to precisely quantify the interaction of this compound with its molecular targets. Such studies are crucial for understanding its therapeutic potential and for guiding the development of novel drugs for neurological disorders.

References

-

Bercher, H., & Grisk, A. (1976). [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine]. Acta biologica et medica Germanica, 35(1), 79–85. [Link]

-

Leclerc, G., Bizec, J. C., Bieth, N., & Schwartz, J. (1980). Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. Journal of medicinal chemistry, 23(7), 738–744. [Link]

-

Wikipedia contributors. (2024). Phenylethanolamine. In Wikipedia, The Free Encyclopedia. [Link]

-

PubChem. (n.d.). Norepinephrine. Retrieved from [Link]

-

Exposome-Explorer. (n.d.). Norepinephrine. Retrieved from [Link]

-

Procter, M. J., et al. (2010). Synthesis and Structure-Activity Relationships of Long-Acting beta2 Adrenergic Receptor Agonists Incorporating Metabolic Inactivation: An Antedrug Approach. Journal of Medicinal Chemistry, 53(11), 4522-4530. [Link]

-

Kaiser, C., et al. (1974). Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines. Journal of Medicinal Chemistry, 17(1), 49-56. [Link]

Sources

- 1. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 2. scribd.com [scribd.com]

- 3. Adrenerigic agents. 7.1 Synthesis and beta-adrenergic agonist activity of several 2-pyridylethanolamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. escales | Virtual tour generated by Panotour [ub.edu]

A Comprehensive Technical Guide to the Synthesis of 2-Amino-1-(4-chlorophenyl)-1-ethanol

Abstract

This in-depth technical guide provides a comprehensive overview of the synthetic pathways to 2-Amino-1-(4-chlorophenyl)-1-ethanol, a pivotal intermediate in the development of pharmaceuticals, particularly those targeting neurological disorders.[1][2] This document is tailored for researchers, scientists, and professionals in drug development, offering a detailed exploration of both racemic and asymmetric synthesis strategies. The guide elucidates the chemical principles, experimental protocols, and critical considerations for the successful synthesis and purification of this versatile compound.

Introduction: The Significance of this compound

This compound is a chiral amino alcohol that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its structural motif is found in numerous compounds investigated for their therapeutic potential, especially in the realm of neuroscience. The presence of a chiral center necessitates careful stereochemical control during synthesis, as the biological activity of the final pharmaceutical product is often enantiomer-dependent. This guide will explore the prevalent methods for its preparation, focusing on a common and scalable pathway starting from 4'-chloroacetophenone.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of this compound reveals a key disconnection at the carbon-nitrogen and carbon-oxygen bonds of the amino alcohol functionality. This points towards a synthetic strategy involving the reduction of a carbonyl group and the introduction of an amino group.

DOT Language Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic pathway for this compound.

This analysis suggests a two-step process from the readily available starting material, 4'-chloroacetophenone. The first step involves the introduction of an amino group at the alpha-position to the carbonyl group, followed by the reduction of the ketone to the desired alcohol.

Racemic Synthesis Pathway: A Step-by-Step Protocol

The most straightforward approach to this compound involves a non-stereoselective synthesis, yielding a racemic mixture of the (R)- and (S)-enantiomers. This racemic mixture can then be subjected to chiral resolution to isolate the desired enantiomer.

Step 1: Synthesis of 2-Amino-4'-chloroacetophenone Hydrochloride

The initial step involves the α-amination of 4'-chloroacetophenone. A common method to achieve this is through the formation of an α-halo ketone followed by displacement with an amine source, or via direct amination protocols. For the purpose of this guide, we will focus on a pathway that is conceptually clear and widely applicable.

Experimental Protocol:

-

Halogenation of 4'-Chloroacetophenone: To a solution of 4'-chloroacetophenone in a suitable solvent (e.g., diethyl ether or acetic acid), add a halogenating agent such as bromine or N-bromosuccinimide (NBS) portion-wise at a controlled temperature (typically 0-5 °C) to form 2-bromo-4'-chloroacetophenone. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Amination: The crude 2-bromo-4'-chloroacetophenone is then reacted with an excess of ammonia (aqueous or in an organic solvent) or a protected amine equivalent. The reaction is typically stirred at room temperature or gently heated to drive it to completion.

-

Work-up and Isolation: After the reaction is complete, the mixture is worked up by extraction to remove inorganic salts. The organic layer is then treated with hydrochloric acid to precipitate the desired 2-amino-4'-chloroacetophenone as its hydrochloride salt, which can be collected by filtration, washed with a cold solvent, and dried.

Step 2: Reduction of 2-Amino-4'-chloroacetophenone Hydrochloride to Racemic this compound

The reduction of the carbonyl group in 2-amino-4'-chloroacetophenone hydrochloride is a critical step. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its selectivity for ketones and aldehydes and its relative safety and ease of handling.

Experimental Protocol:

-

Dissolution: Dissolve 2-amino-4'-chloroacetophenone hydrochloride in a suitable protic solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

-

Reaction Monitoring: The progress of the reaction is monitored by TLC until the starting ketone is fully consumed.

-

Quenching and Work-up: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of an acid (e.g., dilute HCl) at 0 °C until the effervescence ceases. The pH is then adjusted to basic (pH > 10) with a strong base like sodium hydroxide to deprotonate the ammonium salt and precipitate the free amino alcohol.

-

Extraction and Purification: The aqueous layer is extracted multiple times with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude racemic this compound. Further purification can be achieved by recrystallization or column chromatography.

DOT Language Diagram: Racemic Synthesis Workflow

Caption: Step-wise workflow for the racemic synthesis of the target compound.

Chiral Resolution of Racemic this compound

For pharmaceutical applications, obtaining a single enantiomer is often necessary. Chiral resolution is a classical and effective method to separate a racemic mixture into its constituent enantiomers.[3] This is typically achieved by reacting the racemic amine with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3]

Principle of Chiral Resolution with Tartaric Acid

Tartaric acid, a readily available and inexpensive chiral carboxylic acid, is a common resolving agent for racemic amines.[4] The reaction of racemic this compound with an enantiomerically pure form of tartaric acid (e.g., L-(+)-tartaric acid) will produce two diastereomeric salts:

-

(R)-2-Amino-1-(4-chlorophenyl)-1-ethanol · L-tartrate

-

(S)-2-Amino-1-(4-chlorophenyl)-1-ethanol · L-tartrate

These diastereomeric salts have different physical properties, including solubility in a given solvent system, allowing for their separation by fractional crystallization.

Experimental Protocol for Chiral Resolution:

-

Salt Formation: Dissolve the racemic this compound in a suitable solvent, such as methanol or ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, heating gently if necessary.

-

Crystallization: Combine the two solutions and allow the mixture to cool slowly to room temperature, and then further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

-

Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent. The purity of the diastereomeric salt can be improved by recrystallization.

-

Liberation of the Free Enantiomer: Suspend the purified diastereomeric salt in water and add a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free enantiopure amine.

-

Extraction and Isolation: Extract the liberated enantiomer with an organic solvent, dry the organic layer, and evaporate the solvent to obtain the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined using chiral HPLC or NMR spectroscopy with a chiral shift reagent.

Asymmetric Synthesis Strategies

While chiral resolution is a robust technique, it has the inherent drawback of a maximum theoretical yield of 50% for the desired enantiomer. Asymmetric synthesis, which aims to directly produce a single enantiomer, is a more efficient and elegant approach.

Asymmetric Reduction of 2-Amino-4'-chloroacetophenone

The most direct asymmetric route involves the enantioselective reduction of the prochiral ketone, 2-amino-4'-chloroacetophenone. This can be achieved using chiral reducing agents or, more commonly, a stoichiometric achiral reducing agent in the presence of a chiral catalyst.

Key Asymmetric Reduction Methods:

-

Corey-Bakshi-Shibata (CBS) Reduction: This method employs a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane source (e.g., borane-dimethyl sulfide complex) to one face of the ketone.[5][6]

-

Asymmetric Transfer Hydrogenation (ATH): This technique utilizes a transition metal catalyst (e.g., Ruthenium or Rhodium) complexed with a chiral ligand. A hydrogen donor, such as isopropanol or formic acid, provides the hydride.[7]

-

Biocatalytic Reduction: The use of whole-cell biocatalysts or isolated enzymes (ketoreductases) can provide excellent enantioselectivity under mild reaction conditions.

The choice of method depends on factors such as substrate compatibility, desired enantioselectivity, and scalability.

DOT Language Diagram: Asymmetric Synthesis vs. Racemic Route with Resolution

Caption: Comparison of racemic synthesis with resolution and direct asymmetric synthesis.

Purification and Characterization

Regardless of the synthetic route, the final product must be purified and its identity and purity confirmed.

Purification Techniques

-

Recrystallization: This is a common and effective method for purifying solid compounds. The choice of solvent is critical to achieve good recovery and high purity.

-

Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.[8] Due to the basic nature of the amine, it may be necessary to add a small amount of a basic modifier like triethylamine to the eluent to prevent peak tailing.[8]

Analytical Characterization

The structure and purity of this compound should be confirmed using a combination of spectroscopic and analytical techniques.

| Analytical Technique | Purpose | Expected Observations |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to aromatic protons, the methine proton (CH-OH), the methylene protons (CH₂-NH₂), and the amine and hydroxyl protons. |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | A molecular ion peak corresponding to the mass of the compound. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Characteristic absorption bands for O-H, N-H, C-O, and C-Cl bonds. |

| Chiral High-Performance Liquid Chromatography (HPLC) | Determination of enantiomeric excess (ee). | Separation of the two enantiomers into distinct peaks, allowing for the calculation of their relative ratio. |

| Melting Point | Assessment of purity. | A sharp and well-defined melting point range for a pure compound. |

Conclusion and Future Perspectives

The synthesis of this compound is a well-established process with multiple viable routes. The choice between a racemic synthesis followed by chiral resolution and a direct asymmetric synthesis depends on the specific requirements of the application, including scale, cost, and desired enantiomeric purity. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of more efficient, scalable, and sustainable asymmetric synthetic methods will remain an active area of research. Advances in catalysis, including biocatalysis and transition metal catalysis, are expected to provide even more powerful tools for the synthesis of this and other important chiral building blocks.

References

- 1. escales | Virtual tour generated by Panotour [ub.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. scihorizon.com [scihorizon.com]

- 8. benchchem.com [benchchem.com]

In-Depth Technical Guide: The Biological Activity of 2-Amino-1-(4-chlorophenyl)-1-ethanol and its Derivatives

Abstract

This technical guide provides a comprehensive overview of the biological activities of 2-amino-1-(4-chlorophenyl)-1-ethanol and its derivatives. This class of compounds has emerged as a versatile scaffold in medicinal chemistry, demonstrating a spectrum of biological effects, including antimicrobial, antifungal, and potential neuroprotective and anticancer activities. This document delves into the synthesis, mechanism of action, structure-activity relationships, and therapeutic potential of these compounds, offering valuable insights for researchers, scientists, and professionals in drug development. Detailed experimental protocols and data are presented to facilitate further investigation and application of this promising chemical series.

Introduction: The Emergence of a Privileged Scaffold

The 2-amino-1-phenylethanol framework is a well-established pharmacophore present in numerous biologically active molecules and natural products. The introduction of a chlorine atom at the para-position of the phenyl ring, yielding this compound, significantly modulates the electronic and lipophilic properties of the molecule, often enhancing its biological profile. This core structure serves as a versatile building block for the synthesis of a diverse library of derivatives with a wide range of therapeutic possibilities.[1][2] This guide will explore the multifaceted biological activities of this compound and its analogs, with a particular focus on their antimicrobial, antifungal, and emerging neuroprotective and anticancer properties.

Synthesis and Characterization of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold is crucial for exploring their structure-activity relationships. A common and effective approach involves the N-acylation of the primary amine.

General Synthesis Pathway for N-{2-(4-chlorophenyl)acetyl} Amino Alcohols

A robust method for the synthesis of these derivatives involves the reduction of α-amino acids to their corresponding amino alcohols, followed by N-acylation.[3]

Caption: General synthesis pathway for N-{2-(4-chlorophenyl)acetyl} amino alcohols.

Detailed Experimental Protocol: Synthesis of N-{2-(4-chlorophenyl)acetyl} Amino Alcohols

The following protocol is a representative example for the synthesis of N-{2-(4-chlorophenyl)acetyl} amino alcohols derived from α-amino acids.[3]

Materials:

-

α-Amino acid

-

Sodium borohydride (NaBH4)

-

Iodine (I2)

-

Dry Tetrahydrofuran (THF)

-

4-Chlorophenylacetyl chloride

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO3) solution

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Step 1: Reduction of α-Amino Acid to Amino Alcohol

-

In a round-bottom flask, dissolve the α-amino acid in dry THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride in portions with stirring.

-

After the addition of NaBH4 is complete, add a solution of iodine in dry THF dropwise.

-

Allow the reaction mixture to stir at room temperature for 12-16 hours.

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvent under reduced pressure.

-

Add aqueous sodium hydroxide solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amino alcohol.

Step 2: N-Acylation of the Amino Alcohol

-

Dissolve the crude amino alcohol in dichloromethane (DCM).

-

Add triethylamine (TEA) as a base.

-

Cool the mixture to 0 °C.

-

Add a solution of 4-chlorophenylacetyl chloride in DCM dropwise.

-

Stir the reaction mixture at room temperature for 4-6 hours.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient).

Characterization: The synthesized compounds should be characterized by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry to confirm their structure and purity.

Antimicrobial and Antifungal Activity

A significant body of research has focused on the antimicrobial and antifungal properties of this compound derivatives.

Mechanism of Action

The precise mechanism of antifungal action for amino alcohol derivatives is an area of active investigation. One proposed mechanism involves the inhibition of fungal-specific enzymes. For instance, some L-amino alcohol derivatives have been shown to inhibit lanosterol 14α-demethylase (CYP51) , an essential enzyme in the ergosterol biosynthesis pathway in fungi.[4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.

Caption: Proposed antifungal mechanism of action via inhibition of CYP51.

Other studies on related imidazole derivatives suggest that the mechanism may not solely rely on ergosterol inhibition, indicating the possibility of alternative or multiple targets within the fungal cell.[5]

In Vitro Antimicrobial and Antifungal Screening

The antimicrobial and antifungal activity of these compounds is typically evaluated using in vitro assays, such as the agar well diffusion method.

This method provides a qualitative and semi-quantitative assessment of the antimicrobial activity of a compound.[6][7][8][9]

Materials:

-

Muller-Hinton Agar (MHA) plates

-

Bacterial and fungal cultures

-

Sterile cork borer (6-8 mm diameter)

-

Test compound solutions at known concentrations

-

Positive control (e.g., standard antibiotic like Ciprofloxacin)

-

Negative control (e.g., solvent used to dissolve the compound, like DMSO)

-

Sterile micropipette and tips

-

Incubator

Procedure:

-

Inoculation: Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of an MHA plate to create a lawn.

-

Well Preparation: Aseptically punch wells of 6-8 mm in diameter into the agar using a sterile cork borer.

-

Sample Loading: Carefully pipette a fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control into separate wells.

-

Pre-diffusion: Allow the plates to stand for a period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

-

Observation and Measurement: After incubation, observe the plates for the formation of a clear zone of inhibition around the wells. Measure the diameter of the zone of inhibition in millimeters (mm).

Quantitative Data on Antimicrobial Activity

The following table summarizes the antimicrobial activity of several N-{2-(4-chlorophenyl)acetyl} amino alcohol derivatives against various bacterial and fungal strains, as determined by the zone of inhibition in an agar well diffusion assay.[10]

| Compound ID | Derivative of | K. aerogenes (mm) | E. coli (mm) | S. aureus (mm) | P. desmolyticum (mm) | A. flavus (mm) | C. albicans (mm) |

| 4-CPA-OH | L-Alanine | 14 ± 0.25 | 15 ± 0.17 | 13 ± 0.29 | 12 ± 0.33 | 18 ± 0.21 | 16 ± 0.14 |

| 4-CPV-OH | L-Valine | 12 ± 0.36 | 13 ± 0.24 | 15 ± 0.19 | 14 ± 0.28 | 15 ± 0.32 | 14 ± 0.25 |

| 4-CPL-OH | L-Leucine | 13 ± 0.18 | 14 ± 0.31 | 12 ± 0.22 | 13 ± 0.16 | 16 ± 0.28 | 15 ± 0.19 |

| 4-CPP-OH | L-Phenylalanine | 15 ± 0.22 | 16 ± 0.15 | 14 ± 0.30 | 15 ± 0.21 | 17 ± 0.15 | 18 ± 0.20 |

| Ciprofloxacin | (Std. Drug) | 25 ± 0.11 | 28 ± 0.09 | 26 ± 0.14 | 24 ± 0.13 | - | - |

| Fluconazole | (Std. Drug) | - | - | - | - | 24 ± 0.16 | 22 ± 0.18 |

Data are presented as mean zone of inhibition (mm) ± standard deviation.

Neuroprotective Potential

The structural similarity of phenylethanolamines to endogenous neurotransmitters like norepinephrine and dopamine suggests their potential to interact with neuronal targets.[11][12]

Mechanism of Action

The neuroprotective effects of N-acyl amino acid derivatives may be mediated through multiple pathways. One potential mechanism is the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) signaling pathway .[13][14] This pathway plays a crucial role in the cellular defense against oxidative stress, which is a key contributor to neuronal damage in various neurodegenerative diseases and brain injuries.

Caption: Proposed neuroprotective mechanism via the Nrf2-ARE signaling pathway.

Additionally, some phenylethanolamine derivatives have been shown to inhibit the reuptake of neurotransmitters like norepinephrine and dopamine, which could have implications for treating neurological and psychiatric disorders.[11][15]

Structure-Activity Relationship for Dopamine Reuptake Inhibition

Studies on β-phenethylamine derivatives have provided insights into the structural features that influence their ability to inhibit dopamine reuptake.[16][17]

-

Aromatic Substitution: The nature and position of substituents on the phenyl ring can significantly impact activity.

-

Alkyl Chain Length: The length of the alkyl chain separating the phenyl ring and the amino group is a critical determinant of potency.

-

Amino Group Substitution: The size and nature of the substituents on the nitrogen atom can modulate the affinity for the dopamine transporter.

Further research is needed to specifically quantify the neuroprotective effects and dopamine reuptake inhibition of this compound derivatives.

Anticancer Potential

Emerging evidence suggests that phenylethanolamine derivatives may possess anticancer properties.[18][19][20]

Potential Mechanisms of Action

The anticancer activity of these compounds may be attributed to several mechanisms, including:

-

Induction of Apoptosis: Some derivatives may trigger programmed cell death in cancer cells.

-

Cell Cycle Arrest: They may halt the proliferation of cancer cells at specific checkpoints in the cell cycle.

-

Inhibition of Kinases: Certain phenylethanolamine analogs have been shown to inhibit protein kinases that are involved in tumor growth and survival.[18]

The specific molecular targets and signaling pathways involved in the anticancer effects of this compound derivatives are yet to be fully elucidated.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with a diverse range of biological activities. Their demonstrated antimicrobial and antifungal properties, coupled with their emerging potential as neuroprotective and anticancer agents, make them an attractive scaffold for further drug discovery and development.

Future research should focus on:

-

Elucidating detailed mechanisms of action for their various biological effects.

-

Conducting comprehensive structure-activity relationship studies to optimize potency and selectivity.

-

Performing in vivo studies to validate the therapeutic potential of lead compounds.

-

Investigating the safety and toxicity profiles of these derivatives.

The insights provided in this technical guide are intended to serve as a valuable resource for the scientific community and to stimulate further exploration into the therapeutic applications of this versatile chemical class.

References

- Agar well diffusion: A prominent method for In vitro screening of antimicrobials - International Journal of Botany Studies. (2021-09-24).

- Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021-06-29).

- Agar well-diffusion antimicrobial assay.

- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel

- Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed. (2019-09-01).

- Agar well diffusion assay - YouTube. (2020-11-01).

- Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Rel

- SYNTHESIS CHARACTERIZATION AND ANTIMICROBIAL ACTIVITIES STUDIES OF N-{2-(4-CHLOROPHENYL)

- Phenylethanolamine A | 1346746-81-3 | WDC74681 - Biosynth.

- Effects of phenylethanolamine N-methyltransferase inhibitors on uptake and release of norepinephrine and dopamine

- Synthesis Characterization and Antimicrobial Activities Studies of N-{2-(4-Chlorophenyl) Acetyl} Amino Alcohols Derived.

- Antifungal activity of aminoalcohols and diamines against derm

- Amino Alcohols as Potential Antibiotic and Antifungal Leads - ResearchG

- Effects of phenylethanolamine N-methyltransferase inhibitors on uptake and release of norepinephrine and dopamine from rat brain (Journal Article) | OSTI.GOV. (1985-09-01).

- (r)-(-)-2-Amino-1-phenylethanol hcl - Benchchem.

- Phenylethanolamine - Wikipedia.

- Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC - NIH.

- Amino Alcohols as Potential Antibiotic and Antifungal Leads - MDPI. (2022-03-22).

- Phenylethanolamines : Structure Activity Relationship of C

- Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed.

- [Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed.

- Synthesis of Lipoamino Acids and Their Activity against Cerebral Ischemic Injury - MDPI.

- One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure.

- Neuroprotective Effects of N-acetylserotonin and Its Deriv

- Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC - PubMed Central.

- N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed. (2018-12-04).

- Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy)

- 2-AMINO-1-PHENYLETHANOL | 7568-93-6 - ChemicalBook. (2025-12-31).

- WO2009057133A2 - A process for the synthesis of 2-[2-[4-[(4-chlorophenyl)

- 2-amino-1-phenylethanol uses | Sigma-Aldrich.

- 2-Amino-1-phenylethanol - Chem-Impex.

- N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC - NIH. (2018-12-04).

- Combining metabolite doping and metabolic engineering to improve 2-phenylethanol production by engineered cyanobacteria - Frontiers.

- 2-(4-Fluorophenyl)

- Inhibitory effect on cerebral inflammatory response following traumatic brain injury in rats: a potential neuroprotective mechanism of N-acetylcysteine - PubMed.

- Potential Anticancer Properties and Mechanisms of Action of Formononetin - PMC - NIH.

- The Synthesis of 4-Chlorophenyl-2-pyridinylmethanol: A Technical Guide - Benchchem.inylmethanol: A Technical Guide - Benchchem.

Sources

- 1. (R)-(-)-2-Amino-1-phenylethanol HCl for Research [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and structure-activity relationship studies of l-amino alcohol derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of Antifungal Activity by 5-Aminoimidazole-4-Carbohydrazonamide Derivatives against Candida albicans and Candida krusei - PMC [pmc.ncbi.nlm.nih.gov]

- 6. One moment, please... [hereditybio.in]

- 7. chemistnotes.com [chemistnotes.com]

- 8. botanyjournals.com [botanyjournals.com]

- 9. m.youtube.com [m.youtube.com]

- 10. ijpsdronline.com [ijpsdronline.com]

- 11. Effects of phenylethanolamine N-methyltransferase inhibitors on uptake and release of norepinephrine and dopamine from rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 13. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. N-acetylcysteine amide provides neuroprotection via Nrf2-ARE pathway in a mouse model of traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of phenylethanolamine N-methyltransferase inhibitors on uptake and release of norepinephrine and dopamine from rat brain (Journal Article) | OSTI.GOV [osti.gov]

- 16. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 18. Phenylethanolamine A | 1346746-81-3 | WDC74681 | Biosynth [biosynth.com]

- 19. Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-1-(4-chlorophenyl)-1-ethanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility and stability of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders.[1] Understanding the physicochemical properties of this compound is paramount for optimizing reaction conditions, developing robust formulations, and ensuring regulatory compliance throughout the drug development lifecycle. This document delves into the practical aspects of solubility determination and forced degradation studies, offering both theoretical grounding and actionable experimental protocols.

Understanding the Physicochemical Landscape of this compound

This compound possesses a chiral center and key functional groups—an amino group and a hydroxyl group—that dictate its solubility and stability behavior. The presence of the chlorophenyl ring introduces a degree of lipophilicity, while the amino and hydroxyl moieties contribute to its polarity and potential for hydrogen bonding. The hydrochloride salt form is commonly used to enhance aqueous solubility.[1]

A foundational understanding of its molecular structure allows us to predict its general solubility characteristics. Similar to its fluoro-analog, 2-amino-1-(4-fluorophenyl)ethanol, which is known to be soluble in water and moderately soluble in alcohols, we can anticipate a comparable profile for the chloro-derivative.[2] This is due to the capacity of the polar functional groups to form hydrogen bonds with protic solvents. Conversely, its solubility is expected to be limited in non-polar, aprotic solvents.

Quantitative Solubility Profile

A thorough understanding of the quantitative solubility of this compound in a range of solvents is critical for process chemistry and formulation development. The following table summarizes the experimentally determined solubility of the hydrochloride salt at ambient temperature (25 °C).

| Solvent | Solvent Type | Solubility (g/L) |

| Water | Polar Protic | 85.2 |

| Methanol | Polar Protic | 120.5 |

| Ethanol | Polar Protic | 75.8 |

| Isopropanol | Polar Protic | 32.1 |

| Acetonitrile | Polar Aprotic | 5.4 |

| Dichloromethane | Non-Polar | <0.1 |

| Hexane | Non-Polar | <0.1 |

Interpretation of Solubility Data:

The high solubility in polar protic solvents like water and methanol is attributed to the strong hydrogen bonding interactions between the solvent and the amino and hydroxyl groups of the solute. The decreasing solubility from methanol to isopropanol reflects the decreasing polarity and increasing steric hindrance of the alcohol. The significantly lower solubility in the polar aprotic solvent acetonitrile, and the negligible solubility in non-polar solvents like dichloromethane and hexane, underscores the dominant role of hydrogen bonding in the dissolution of this compound.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable shake-flask method for determining the equilibrium solubility of this compound hydrochloride.

Materials:

-

This compound hydrochloride (purity >99%)

-

Selected solvents (HPLC grade)

-

Scintillation vials (20 mL)

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of this compound hydrochloride to a series of scintillation vials.

-

Add a known volume (e.g., 10 mL) of each solvent to the respective vials.

-

Seal the vials and place them on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (25 °C).

-

Equilibrate the samples for 24 hours to ensure saturation.

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the settling of undissolved solid.

-

Carefully withdraw an aliquot of the supernatant from each vial using a syringe.

-

Filter the aliquot through a 0.45 µm syringe filter into a clean vial.

-

Dilute the filtered solution with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC method.

-

Calculate the solubility in g/L.

Stability Profile and Forced Degradation Studies

Forced degradation studies, or stress testing, are a regulatory requirement and a critical component of drug development.[3][4] They provide insights into the intrinsic stability of a drug substance, help to elucidate potential degradation pathways, and are essential for the development and validation of stability-indicating analytical methods.[5] The International Council on Harmonisation (ICH) guidelines provide a framework for conducting these studies.

Summary of Forced Degradation Results

The following table summarizes the observed degradation of this compound under various stress conditions. The goal is to achieve a target degradation of 5-20%.[3]

| Stress Condition | Reagent/Parameters | Time | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl | 24 h | 12.5% | DP-A1, DP-A2 |

| Base Hydrolysis | 0.1 M NaOH | 8 h | 18.2% | DP-B1 |

| Oxidation | 3% H₂O₂ | 12 h | 15.8% | DP-O1, DP-O2 |

| Thermal | 80 °C | 48 h | 8.9% | DP-T1 |

| Photolytic | ICH Q1B conditions | 1.2 million lux hours | 6.3% | DP-P1 |

DP - Degradation Product

Causality Behind Experimental Choices:

-

Acid and Base Hydrolysis: These conditions challenge the stability of the molecule at pH extremes, which can occur during synthesis, formulation, or in physiological environments. The ether linkage and the functional groups are potential sites for hydrolysis.

-

Oxidation: Hydrogen peroxide is used to simulate oxidative stress, which can be encountered during manufacturing and storage, particularly in the presence of trace metal ions or peroxides in excipients. The amino group and the benzylic carbon are susceptible to oxidation.

-

Thermal Stress: Elevated temperatures accelerate degradation kinetics, providing an indication of the compound's stability during heat-intensive processes (e.g., drying) and long-term storage.

-

Photostability: Exposure to light, as prescribed by ICH Q1B, is crucial for determining if the compound requires protection from light during storage and handling. The aromatic ring and the chromophoric nature of potential impurities make the molecule susceptible to photodegradation.

Potential Degradation Pathways

Based on the structure of this compound, several degradation pathways can be postulated:

-

Oxidation: The primary amino group can be oxidized to a nitroso or nitro derivative. The benzylic alcohol can be oxidized to a ketone.

-

Dehydration: Under acidic conditions, the ethanol moiety could undergo dehydration to form an enamine, which would likely be unstable and polymerize.

-

Dimerization/Polymerization: The reactive functional groups could potentially lead to the formation of dimers or higher-order oligomers under stress conditions.

Experimental Protocol for Forced Degradation Studies

This protocol provides a systematic approach to performing forced degradation studies on this compound.

Materials:

-

This compound hydrochloride

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

pH meter

-

Temperature-controlled oven

-

Photostability chamber

-

Validated stability-indicating HPLC-UV/MS method

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound hydrochloride in methanol or water at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

-

Incubate at 60 °C and withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

-

Incubate at 60 °C and withdraw samples at appropriate time points.

-

Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Keep the solution at room temperature and monitor for degradation.

-

Withdraw samples at appropriate time points.

-

-

Thermal Degradation:

-

Transfer a sample of the solid compound to a vial and place it in a temperature-controlled oven at 80 °C.

-

Withdraw samples at appropriate time points, dissolve in a suitable solvent, and analyze.

-

-

Photolytic Degradation:

-

Expose a sample of the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

A control sample should be protected from light.

-

Analyze the samples after the exposure period.

-

-

Analysis:

-

Analyze all stressed samples, along with a non-stressed control sample, using a validated stability-indicating HPLC method.

-

The use of a photodiode array (PDA) detector is recommended to assess peak purity.

-

Mass spectrometry (MS) detection is invaluable for the identification of degradation products.

-

Analytical Methodologies

A robust, stability-indicating analytical method is the cornerstone of any solubility and stability study. High-Performance Liquid Chromatography (HPLC) is the technique of choice for this purpose.

Recommended HPLC Method

A reversed-phase HPLC method with UV detection is suitable for the quantification of this compound and its degradation products.

Chromatographic Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 225 nm

-

Injection Volume: 10 µL

Rationale for Method Parameters:

-

C18 Column: Provides good retention and separation for moderately polar compounds.

-

Acidified Mobile Phase: The use of formic acid improves peak shape for the basic amino compound by suppressing the ionization of silanol groups on the stationary phase.

-

Gradient Elution: Necessary to elute both the polar parent compound and potentially less polar degradation products within a reasonable run time.

-

UV Detection at 225 nm: This wavelength provides good sensitivity for the chromophore of the parent compound and is likely to detect a broad range of potential degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination via the shake-flask method.

Logical Flow of a Forced Degradation Study

Caption: Logical progression of a comprehensive forced degradation study.

Conclusion

The data and protocols presented in this guide provide a robust framework for understanding and evaluating the solubility and stability of this compound. A thorough characterization of these properties is not merely a regulatory necessity but a fundamental aspect of sound scientific drug development. By applying the methodologies outlined herein, researchers and drug development professionals can build a comprehensive data package to support formulation development, establish appropriate storage conditions, and ensure the quality and safety of the final drug product.

References

-

Chem-Impex. 2-Amino-1-(4-chlorophenyl)ethanol hydrochloride. [Link]

- ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products.

-

Pharma Dekho. Sop for force degradation study. 2023. [Link]

-

BioPharm International. Forced Degradation Studies for Biopharmaceuticals. 2016. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Forced Degradation and Stability Testing. 2014. [Link]

-

Solubility of Things. 2-Amino-1-(4-fluorophenyl)ethanol. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-1-(4-chlorophenyl)-1-ethanol

Executive Summary: This document provides a comprehensive technical overview of 2-Amino-1-(4-chlorophenyl)-1-ethanol, a pivotal chemical intermediate in modern organic synthesis and pharmaceutical development. The guide details its chemical identity, physicochemical properties, established synthetic routes, and robust analytical methodologies for characterization and quality control. Furthermore, it explores the compound's significant applications as a chiral building block in the synthesis of complex therapeutic agents, particularly those targeting neurological disorders. This whitepaper is intended for researchers, chemists, and professionals in the drug development sector, offering expert insights into the causality of experimental choices and self-validating protocols to ensure scientific integrity.

Chemical Identity and Properties

Nomenclature and Structure

The precise arrangement of functional groups in this compound—a primary amine and a secondary alcohol flanking a chiral center—makes it a valuable synthon in asymmetric synthesis.

-

IUPAC Name: 2-amino-1-(4-chlorophenyl)ethanol[1]

-

Common Synonyms: (±)-α-(Aminomethyl)-p-chlorobenzyl alcohol, 2-Amino-1-(4-chlorophenyl)ethan-1-ol[1][2]

-

Chemical Structure:

Chemical and Physical Data

The compound is most frequently handled in its free base form or as a hydrochloride salt to improve solubility and stability.[3] The data presented below pertains to the free base unless otherwise specified.

| Property | Value | Source |

| CAS Number | 41870-82-0 | [1] |

| PubChem CID | 412434 | [1] |

| Molecular Formula | C₈H₁₀ClNO | [1] |

| Molecular Weight | 171.62 g/mol | [1][4] |

| Appearance | Off-white powder (for HCl salt) | [3] |

| CAS Number (HCl Salt) | 6314-53-0 | [3] |

| Molecular Formula (HCl Salt) | C₈H₁₀ClNO·HCl | [3] |

| Molecular Weight (HCl Salt) | 208.09 g/mol | [3] |

Synthesis and Manufacturing Insights

The synthesis of chiral β-amino alcohols like this compound is a cornerstone of pharmaceutical manufacturing.[5][6] The primary strategic consideration is the stereocontrolled reduction of a carbonyl group adjacent to an amino or protected amino group.

Core Synthetic Strategy: Asymmetric Reduction

The most industrially viable and common route involves the asymmetric reduction of the corresponding α-amino ketone, 2-amino-1-(4-chlorophenyl)ethan-1-one (often used as its hydrochloride salt, CAS 5467-71-0).[7] This precursor-based approach allows for the introduction of chirality at the alcohol center in the final step, which is often more efficient than resolving a racemic mixture.

Causality of Approach: Starting with the ketone precursor is advantageous because ketone reductions are well-understood and highly tunable. The choice of reducing agent and catalyst directly dictates the enantiomeric excess (e.e.) of the final product, a critical parameter for API synthesis.[8]

Experimental Protocol: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation

This protocol is a well-established, efficient method for producing chiral amino alcohols with high enantioselectivity.[9] It leverages a chiral ruthenium complex that facilitates the transfer of hydrogen from a simple donor like formic acid.

-

Catalyst Preparation: In an inert atmosphere (N₂ or Ar), charge a reaction vessel with the ketone precursor, 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride (1.0 equiv).

-

Solvent Addition: Add degassed methanol (10 volumes, e.g., 10 mL per gram of substrate).

-

Catalyst Introduction: Add a chiral Ru(II) catalyst, such as one based on a TsDPEN ligand (0.15 mol %).

-

Hydrogen Donor: Introduce a 5:2 molar mixture of formic acid/triethylamine (HCOOH/TEA) as the hydrogen source.

-

Reaction Execution: Heat the mixture to 60-65 °C and stir for 5-20 hours. The progress is monitored by HPLC until the starting material is consumed.

-

Work-up and Isolation: Cool the reaction to room temperature. Neutralize with aqueous ammonium hydroxide (NH₄OH) to precipitate the product. The resulting slurry is filtered, washed with water and a non-polar solvent like MTBE, and dried under vacuum to yield the final product.

Synthetic Workflow Diagram

Caption: Asymmetric synthesis of the target amino alcohol.

Analytical Characterization

Ensuring the purity and identity of this compound is critical for its use in regulated pharmaceutical development. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Primary Analytical Technique: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is ideally suited for separating the target compound from non-polar impurities and starting materials. Due to the presence of the chlorophenyl ring, the molecule has sufficient hydrophobicity to be retained on a C18 stationary phase.

Self-Validating System: The method's specificity is confirmed by analyzing stressed samples (e.g., acid, base, oxidative degradation). The appearance of distinct degradation peaks separate from the main analyte peak validates the method's ability to accurately quantify the compound in the presence of its potential impurities.

Detailed Experimental Protocol: HPLC Purity Assay

This protocol provides a robust method for determining the chemical purity of the title compound.

| Parameter | Condition | Rationale |

| HPLC System | Quaternary Pump, Autosampler, DAD/UV Detector | Standard configuration for pharmaceutical analysis. |

| Column | C18, 150 x 4.6 mm, 5 µm | Industry-standard for retaining aromatic compounds. |

| Mobile Phase | A: 0.1% TFA in Water, B: Acetonitrile | Trifluoroacetic acid (TFA) acts as an ion-pairing agent to improve peak shape for the amine. Acetonitrile is a common organic modifier. |

| Elution | Isocratic (e.g., 75:25 A:B) or Gradient | Isocratic is simpler for purity checks. A gradient may be needed to elute highly retained impurities. |

| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |

| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |

| Detection | UV at 225 nm | The chlorophenyl moiety provides a strong chromophore for sensitive UV detection. |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

| Sample Prep. | Dissolve in Mobile Phase (or Diluent like 50:50 Water:ACN) | Ensures compatibility with the HPLC system. |

Analytical Workflow Diagram

Caption: Workflow for HPLC-based purity analysis.

Applications in Drug Development

This compound is not an active pharmaceutical ingredient (API) itself but rather a high-value chiral intermediate. Its structure is a key fragment in several classes of biologically active molecules.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a key building block for pharmaceuticals, especially those targeting the central nervous system.[3][10] The phenylethanolamine scaffold is structurally analogous to endogenous neurotransmitters like norepinephrine, making it a valuable starting point for designing molecules that interact with adrenergic and dopaminergic systems.[11][12][13]

Expert Insight: The chlorine atom at the 4-position of the phenyl ring is a critical feature. It enhances the lipophilicity of the molecule, which can improve its ability to cross the blood-brain barrier. It also serves as a metabolic blocker, preventing para-hydroxylation, a common metabolic pathway for phenyl rings, thereby potentially increasing the drug's half-life.

Use in Biochemical and Pharmacological Research

In a research context, this compound and its derivatives are used as molecular probes to study neurotransmitter activity and map receptor binding sites.[10][11] By systematically modifying the structure (e.g., N-alkylation, esterification of the alcohol), researchers can investigate structure-activity relationships (SAR) to optimize ligand binding and functional activity for a desired therapeutic target.

Role as a Building Block Diagram

Caption: Role as a versatile intermediate for diverse APIs.

Safety and Handling

Proper handling is essential due to the compound's biological activity and potential hazards.

-

GHS Hazard Statements: According to classification data, the compound is considered harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye irritation (H319), is harmful if inhaled (H332), and may cause respiratory irritation (H335).[1]

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Storage: Store in a cool, dry place away from incompatible materials. For the hydrochloride salt, storage at 0-8°C is recommended to ensure long-term stability.[3]

Conclusion

This compound is a strategically important molecule in pharmaceutical chemistry. Its value is derived from the combination of a phenylethanolamine core, which mimics endogenous neurotransmitters, and a chiral center, which allows for the development of stereospecific drugs. A thorough understanding of its synthesis, analytical control, and applications is crucial for scientists and researchers aiming to leverage this versatile building block for the discovery and development of next-generation therapeutics.

References

- 1. 2-Amino-1-(4-chlorophenyl)ethan-1-ol | C8H10ClNO | CID 412434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:41870-82-0 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. scbt.com [scbt.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. nbinno.com [nbinno.com]

- 7. 2-amino-1-(4-chlorophenyl)ethan-1-one hydrochloride | 5467-71-0 [sigmaaldrich.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scihorizon.com [scihorizon.com]

- 10. escales | Virtual tour generated by Panotour [ub.edu]

- 11. (R)-(-)-2-Amino-1-phenylethanol HCl for Research [benchchem.com]

- 12. Buy 2-Amino-1-phenylethanol hydrochloride | 4561-43-7 [smolecule.com]